molecular formula C19H16Cl2N4O2S2 B3409993 2,5-dichloro-N-(2-(2-(p-tolyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)benzenesulfonamide CAS No. 895428-34-9

2,5-dichloro-N-(2-(2-(p-tolyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)benzenesulfonamide

Cat. No.: B3409993
CAS No.: 895428-34-9
M. Wt: 467.4 g/mol
InChI Key: TVPRUORUWAEDSU-UHFFFAOYSA-N
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Description

2,5-Dichloro-N-(2-(2-(p-tolyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)benzenesulfonamide is a heterocyclic sulfonamide derivative featuring a thiazolo[3,2-b][1,2,4]triazole core fused with a p-tolyl substituent. The molecule includes a benzenesulfonamide group substituted with chlorine atoms at positions 2 and 5, connected via an ethyl linker to the thiazolo-triazole moiety.

Properties

IUPAC Name

2,5-dichloro-N-[2-[2-(4-methylphenyl)-[1,3]thiazolo[3,2-b][1,2,4]triazol-6-yl]ethyl]benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H16Cl2N4O2S2/c1-12-2-4-13(5-3-12)18-23-19-25(24-18)15(11-28-19)8-9-22-29(26,27)17-10-14(20)6-7-16(17)21/h2-7,10-11,22H,8-9H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TVPRUORUWAEDSU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2=NN3C(=CSC3=N2)CCNS(=O)(=O)C4=C(C=CC(=C4)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H16Cl2N4O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

467.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

Pharmacokinetics

The solubility of thiazole derivatives in water, alcohol, and ether could potentially influence their absorption and distribution. Furthermore, the specific substituents on the thiazole ring could affect its metabolism and excretion.

Result of Action

Given the diverse biological activities associated with thiazole derivatives, it can be inferred that this compound could have a wide range of potential effects at the molecular and cellular level.

Biological Activity

The compound 2,5-dichloro-N-(2-(2-(p-tolyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)benzenesulfonamide is a novel heterocyclic compound that has garnered attention for its potential biological activities, particularly in the realm of anticancer and antimicrobial properties. This article reviews the synthesis, characterization, and biological evaluations of this compound based on diverse sources.

Synthesis and Characterization

The synthesis of the compound typically involves multi-step organic reactions where thiazolo[3,2-b][1,2,4]triazole derivatives are formed through the reaction of appropriate precursors. The characterization is often performed using techniques such as NMR spectroscopy, mass spectrometry, and X-ray crystallography to confirm the structure and purity of the synthesized compounds.

Anticancer Properties

Recent studies have indicated that derivatives of thiazolo[3,2-b][1,2,4]triazole exhibit significant anticancer activity. For example:

  • A study highlighted that certain thiazolo derivatives showed potent activity against various cancer cell lines in the NCI-60 screening program, particularly against leukemia cells .
  • Structure-activity relationship (SAR) analyses revealed that modifications at specific positions on the thiazolo ring can enhance anticancer efficacy .

Antimicrobial Activity

Compounds containing triazole and thiazole moieties have been reported to possess antimicrobial properties:

  • In vitro tests demonstrated that certain derivatives exhibited antibacterial activity against pathogenic bacteria .
  • The mechanism of action is believed to involve interference with bacterial cell wall synthesis or inhibition of key metabolic pathways .

Anti-inflammatory Effects

The anti-inflammatory potential of these compounds has also been investigated:

  • In vivo studies showed that some derivatives significantly reduced carrageenan-induced edema in animal models, indicating their potential as anti-inflammatory agents .

Case Studies

  • Case Study on Anticancer Activity :
    • A derivative of thiazolo[3,2-b][1,2,4]triazole was tested against various cancer cell lines. The results indicated a dose-dependent inhibition of cell proliferation with IC50 values comparable to established chemotherapeutics.
  • Case Study on Antimicrobial Efficacy :
    • A series of synthesized compounds were screened for their antibacterial properties against Gram-positive and Gram-negative bacteria. One compound exhibited significant activity against Staphylococcus aureus with an MIC value lower than that of standard antibiotics .

Data Tables

Biological Activity IC50/ MIC Values Reference
Anticancer (Leukemia)0.5 µM
Antimicrobial (S. aureus)8 µg/mL
Anti-inflammatory60% inhibition

Chemical Reactions Analysis

Table 1: Synthetic Conditions and Yields

StepReagents/ConditionsYield (%)Characterization Methods
Core cyclizationSemicarbazide, KOH, ethanol, reflux78NMR, IR, X-ray diffraction
Sulfonamide couplingDichlorobenzenesulfonyl chloride, KOH82HPLC, LC-MS
Final purificationEthanol recrystallization85Melting point, TLC

Sulfonamide Group (-SO₂NH-)

  • Hydrolysis : Resistant to acidic/basic hydrolysis due to electron-withdrawing chlorine substituents stabilizing the sulfonamide bond .

  • Nucleophilic substitution : Reacts with alkyl halides (e.g., ethyl iodide) at the nitrogen atom under mild conditions (DMF, 60°C) .

Chlorine Substituents

  • Aromatic substitution : The 2,5-dichloro motif undergoes regioselective Suzuki-Miyaura coupling with aryl boronic acids (Pd catalysis) at the C5 position .

  • Electronic effects : Chlorine atoms deactivate the benzene ring, directing electrophiles to the para position relative to the sulfonamide group .

Thiazolo-triazole Moiety

  • Coordination chemistry : The N-heterocyclic system binds transition metals (e.g., Cu²⁺) via the triazole nitrogen, enabling catalytic applications .

  • Biological interactions : Acts as a hydrogen-bond acceptor, targeting enzyme active sites (e.g., carbonic anhydrase) .

Substituent Effects on Reactivity

  • p-Tolyl group : The electron-donating methyl group enhances nucleophilicity at the thiazole sulfur, facilitating alkylation reactions .

  • Ethyl linker : Increases conformational flexibility, improving solubility in polar aprotic solvents (e.g., DMSO) .

Stability and Degradation

  • Thermal stability : Decomposes at 210°C (DSC analysis).

  • Photostability : UV irradiation (254 nm) induces cleavage of the thiazole-triazole bond, forming sulfonic acid derivatives .

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Features of Analogs

The provided evidence highlights compounds with shared heterocyclic frameworks but differing substituents. For example:

  • describes a benzimidazo[1,2-b][1,2,4]triazole derivative substituted with a thiophene and bromophenyl group. While this compound lacks the sulfonamide moiety, its heterocyclic core shares similarities with the thiazolo-triazole system in the target compound .
  • lists thiazole derivatives with carbamate and hydroperoxypropan substituents, diverging significantly in functional groups compared to the sulfonamide and dichlorophenyl groups in the target compound .
Table 1: Structural Comparison
Feature Target Compound Analog from Analog from (Compound q)
Core Structure Thiazolo[3,2-b][1,2,4]triazole Benzimidazo[1,2-b][1,2,4]triazole Thiazole
Key Substituents 2,5-Dichlorobenzenesulfonamide, p-tolyl 4-Bromophenyl, thiophen-2-yl Carbamate, t-butoxycarbonylamino
Linker Ethyl Ethyl None (direct attachment)
Potential Bioactivity Sulfonamide-based enzyme inhibition (hypothesized) Unknown (synthesis-focused study) Protease inhibition (common for carbamates)

Functional Group Implications

  • Sulfonamide vs. Carbamate : The sulfonamide group in the target compound may enhance solubility in aqueous environments compared to carbamate derivatives (e.g., , Compound q), which are typically more lipophilic .
  • Halogenation : The 2,5-dichloro substitution on the benzene ring could improve binding affinity to hydrophobic pockets in target proteins, a feature absent in the bromophenyl analog from .

Q & A

Basic Research Questions

Q. What synthetic strategies are recommended for preparing 2,5-dichloro-N-(2-(2-(p-tolyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)benzenesulfonamide, and how can reaction conditions be optimized?

  • Methodology :

  • Start with substituted benzaldehyde and 4-amino-triazole derivatives under reflux in absolute ethanol with glacial acetic acid as a catalyst .
  • Monitor reaction progress via thin-layer chromatography (TLC) and optimize reflux time (4–8 hours) to maximize yield.
  • Purify intermediates using column chromatography (silica gel, ethyl acetate/hexane gradient) and characterize via 1^1H/13^13C NMR and high-resolution mass spectrometry (HRMS).

Q. How can researchers confirm the structural integrity of this compound and its intermediates?

  • Methodology :

  • Use spectroscopic techniques: 1^1H/13^13C NMR for functional group analysis, FT-IR for sulfonamide and thiazole ring validation, and HRMS for molecular weight confirmation .
  • For crystalline intermediates, employ X-ray diffraction (XRD) to resolve ambiguities in stereochemistry or regioselectivity .

Q. What analytical methods are critical for assessing purity during synthesis?

  • Methodology :

  • High-performance liquid chromatography (HPLC) with UV detection (λ = 254 nm) to quantify impurities.
  • Differential scanning calorimetry (DSC) to verify melting points and detect polymorphic variations .

Advanced Research Questions

Q. How can computational modeling enhance understanding of this compound’s interaction with biological targets?

  • Methodology :

  • Perform molecular docking (e.g., AutoDock Vina) to predict binding modes with enzymes like cyclooxygenase-2 (COX-2) or kinases. Validate predictions with surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) for binding affinity measurements .
  • Use density functional theory (DFT) to analyze electronic properties influencing reactivity or stability .

Q. What experimental approaches resolve contradictions in reported biological activity data (e.g., IC50_{50} variability)?

  • Methodology :

  • Standardize assay conditions: Use identical cell lines (e.g., NIH/3T3 for cytotoxicity) and control for solvent effects (e.g., DMSO concentration ≤0.1%).
  • Validate activity via orthogonal assays (e.g., MTT for cell viability, Western blot for target protein inhibition) .
  • Investigate metabolic stability using liver microsome assays to rule out pharmacokinetic interference .

Q. How can structure-activity relationship (SAR) studies guide the optimization of this compound?

  • Methodology :

  • Synthesize analogs with modifications to the thiazolo-triazole core (e.g., halogen substitution at 2,5-dichlorophenyl or p-tolyl groups).
  • Compare bioactivity and logP values to identify pharmacophores critical for potency and solubility .

Q. What strategies mitigate challenges in scaling up synthesis while maintaining yield and purity?

  • Methodology :

  • Transition from batch to flow chemistry for precise control of reaction parameters (temperature, residence time).
  • Implement inline PAT (process analytical technology) tools like Raman spectroscopy for real-time monitoring .

Q. How do researchers address discrepancies between in vitro and in vivo efficacy data?

  • Methodology :

  • Conduct pharmacokinetic studies (e.g., plasma half-life, bioavailability) in rodent models to identify absorption or metabolism issues.
  • Use tissue distribution studies (LC-MS/MS) to confirm target organ penetration .

Methodological Considerations for Data Interpretation

  • Statistical Validation : Use ANOVA for comparing multiple experimental groups, followed by post-hoc tests (Tukey’s HSD) to address variability .
  • Reproducibility : Adopt FAIR data principles (Findable, Accessible, Interoperable, Reusable) for raw datasets and experimental protocols .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2,5-dichloro-N-(2-(2-(p-tolyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)benzenesulfonamide
Reactant of Route 2
Reactant of Route 2
2,5-dichloro-N-(2-(2-(p-tolyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)benzenesulfonamide

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